molecular formula C10H12BrNO B1647932 3-[(4-Bromophenoxy)methyl]azetidine

3-[(4-Bromophenoxy)methyl]azetidine

Cat. No.: B1647932
M. Wt: 242.11 g/mol
InChI Key: SIXVZVAAECLMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromophenoxy)methyl]azetidine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]azetidine

InChI

InChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2

InChI Key

SIXVZVAAECLMNI-UHFFFAOYSA-N

SMILES

C1C(CN1)COC2=CC=C(C=C2)Br

Canonical SMILES

C1C(CN1)COC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate (310 mg, 0.91 mmol) in CH2Cl2 (5 mL) was added TFA (5 mL). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated in vacuo to give 3-[(4-bromophenoxy)methyl]azetidine (220 mg, 100%) as a yellow oil which was used directly in the next step.
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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